

Application Notes and Protocols for AZD5597 Xenograft Model

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Compound of Interest

Compound Name: AZD5597
Cat. No.: B10789078

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Introduction

AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2 with high affinity (IC₅₀ of 2 nM for both) and also showing activity against CDK9.^{[1][2]} These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, **AZD5597** disrupts cell cycle progression, leading to cell growth arrest and apoptosis. Its inhibitory action on CDK9 can also affect transcription regulation. Preclinical studies have demonstrated the anti-proliferative effects of **AZD5597** in various cancer cell lines and its efficacy in in vivo xenograft models, making it a compound of interest for cancer therapy research.^{[1][2]}

These application notes provide a detailed protocol for utilizing **AZD5597** in a human colon adenocarcinoma xenograft model, a valuable tool for studying its in vivo anti-tumor activity, pharmacodynamics, and potential therapeutic applications.

Data Presentation

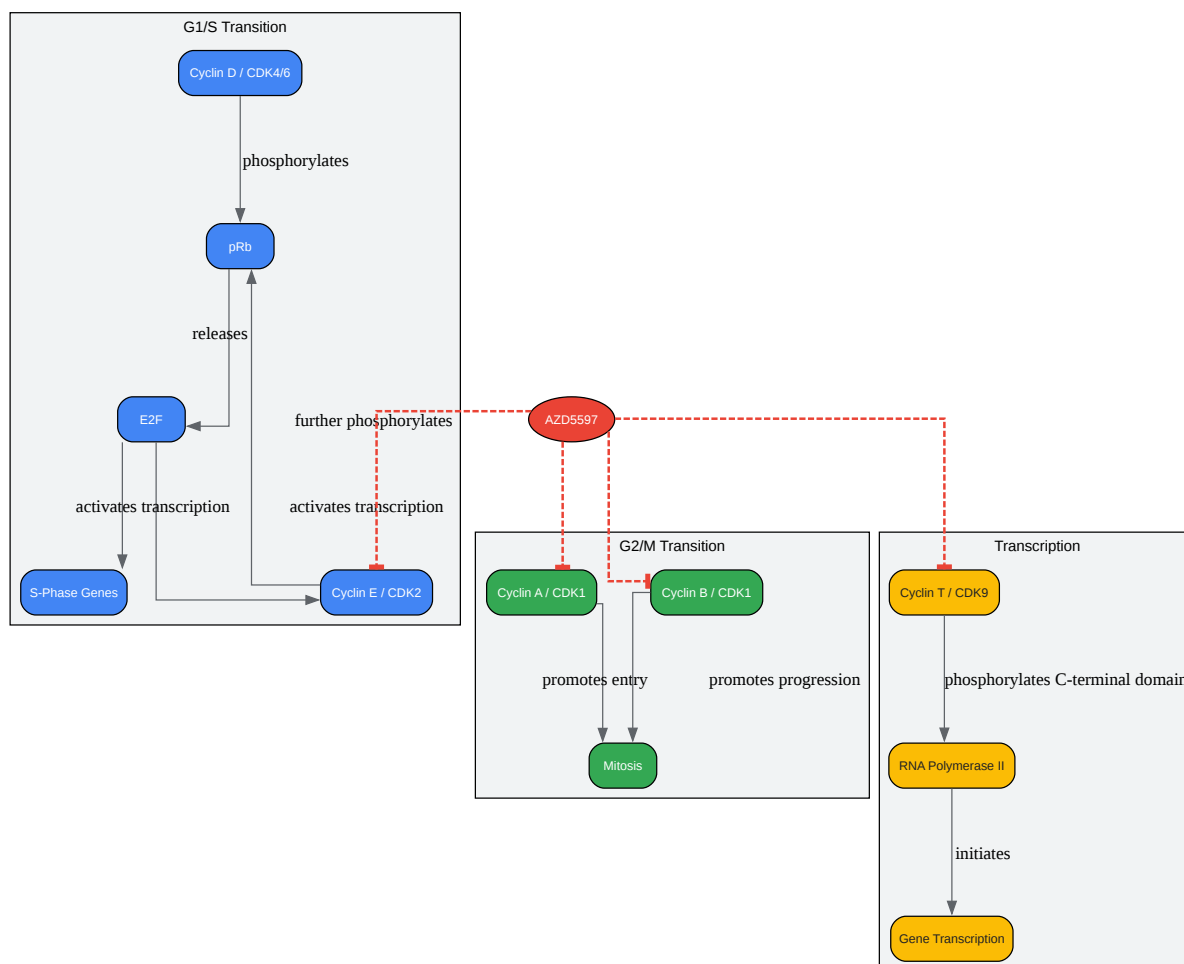
Table 1: In Vitro Potency of **AZD5597**

Target	IC50 (nM)	Cell Line	Assay
CDK1	2	-	Kinase Assay
CDK2	2	-	Kinase Assay
-	39	LoVo	BrdU Incorporation

Table 2: In Vivo Efficacy of **AZD5597** in a Colon Adenocarcinoma Xenograft Model

Tumor Model	Treatment	Dose (mg/kg)	Administration Route	Dosing Schedule	Tumor Volume Reduction (%)
Colon Adenocarcinoma	AZD5597	15	Intraperitoneal (i.p.)	Intermittent, for 3 weeks	55

Signaling Pathway



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Caption: Simplified CDK signaling pathway and the inhibitory action of **AZD5597**.

Experimental Protocols

1. Cell Culture and Preparation for Implantation

- **Cell Line:** LoVo (human colon adenocarcinoma) is a suitable cell line based on its sensitivity to **AZD5597**.^[1] The SW620 cell line is another widely used model for metastatic colon cancer.^{[3][4][5][6][7][8][9]}
- **Culture Conditions:** Culture LoVo cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- **Cell Harvesting:** When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile, serum-free medium or PBS for injection.
- **Cell Viability:** Perform a trypan blue exclusion assay to ensure cell viability is above 95%.
- **Cell Concentration:** Adjust the cell suspension to the desired concentration (e.g., 5×10^6 cells per 100 μ L).

2. Xenograft Tumor Implantation

- **Animal Model:** Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
- **Implantation:** Subcutaneously inject 5×10^6 LoVo cells in a volume of 100 μ L of serum-free medium into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

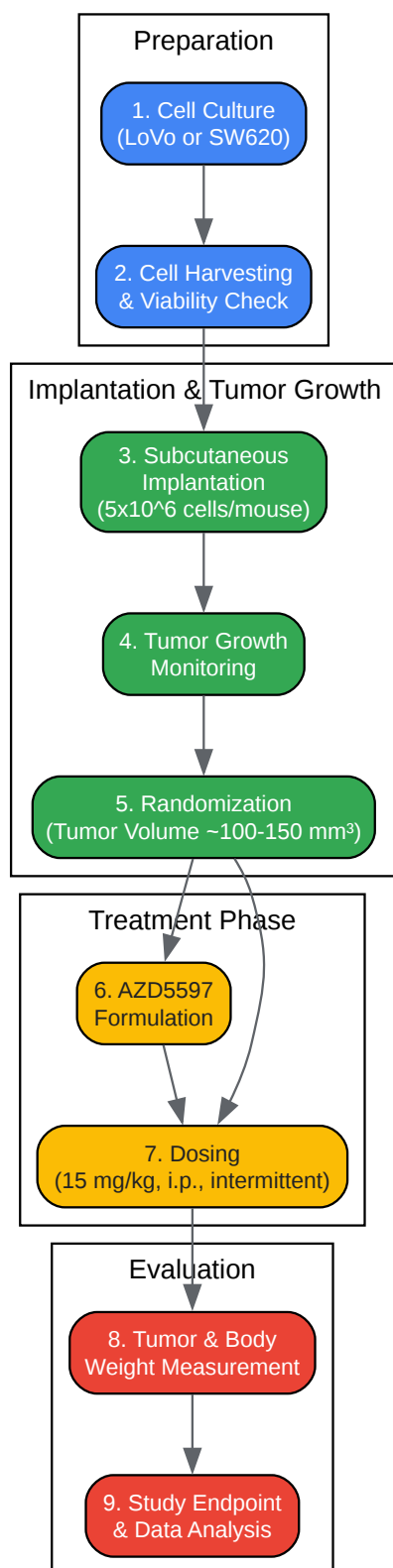
3. **AZD5597** Formulation and Administration

- Formulation:
 - Prepare a stock solution of **AZD5597** in DMSO.
 - For a 15 mg/kg dose in a 20g mouse (0.3 mg/mouse), a common vehicle is a mixture of DMSO and corn oil.[1] A suggested formulation is 10% DMSO and 90% Corn Oil.
 - Prepare the final dosing solution fresh on each day of treatment.
- Administration:
 - Route: Intraperitoneal (i.p.) injection.[1]
 - Dosage: 15 mg/kg body weight.[1]
 - Schedule: Administer intermittently for 3 weeks.[1] A common intermittent schedule is three times a week (e.g., Monday, Wednesday, Friday).

4. Efficacy Evaluation

- Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
- Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. $TGI (\%) = [1 - (\text{Average tumor volume of treated group} / \text{Average tumor volume of control group})] \times 100$.

Experimental Workflow



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Caption: Experimental workflow for the **AZD5597** xenograft model.

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